1H and 13C NMR spectra data for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene
1H and 13C NMR spectra data for 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene
An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene
The analysis is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding the relationship between the molecular structure of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene and its NMR spectral features. We will delve into the causality behind chemical shifts, coupling constants, and signal multiplicities, grounded in the electronic effects of the fluorine and bromine substituents and the molecule's overall topology.
Molecular Structure and NMR Correlation
A clear understanding of the molecular structure is paramount for accurate spectral interpretation. The following diagram illustrates the structure of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene with IUPAC-consistent numbering for the aromatic carbons and letter-based labeling for the aliphatic chain to facilitate discussion of the NMR data.
Caption: Molecular structure of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene with atom labeling.
Predicted 1H NMR Spectral Data
The proton NMR spectrum is predicted to exhibit distinct signals for both the aromatic and aliphatic regions. The chemical shifts (δ) are influenced by the electronegativity of the fluorine and bromine atoms and the magnetic anisotropy of the benzene ring. Predictions are referenced to tetramethylsilane (TMS) at 0.00 ppm and assume a standard solvent like deuterated chloroform (CDCl3)[1][2].
Table 1: Predicted 1H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic Protons (H2, H4, H5, H6) | 6.80 - 7.30 | Multiplet | 3JHH, 3JHF, 4JHF | 4H |
| Hγ (CH2Br) | 3.40 - 3.50 | Doublet of doublets (dd) | 3JHγ-Hβ ≈ 6-7, 2Jgem ≈ 10-11 | 2H |
| Hα (Ar-CH2) | 2.60 - 2.70 | Doublet of doublets (dd) | 3JHα-Hβ ≈ 6-7, 2Jgem ≈ 13-14 | 2H |
| Hβ (-CH-) | 2.00 - 2.20 | Multiplet | - | 1H |
| Hδ (-CH3) | 1.00 - 1.10 | Doublet | 3JHδ-Hβ ≈ 6-7 | 3H |
Interpretation and Causality
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Aromatic Region (6.80 - 7.30 ppm): The four protons on the benzene ring will appear as a complex multiplet. The fluorine atom at C3 is a moderate electron-withdrawing group and a strong ortho-, para-director via resonance, influencing the electronic environment of the adjacent protons. Furthermore, these protons will exhibit not only standard ortho, meta, and para proton-proton couplings (3JHH, 4JHH, 5JHH) but also couplings to the fluorine nucleus (JHF). The 19F nucleus has a spin of I=1/2, similar to a proton, causing signal splitting. Ortho-coupling (3JHF) is typically the largest (7-10 Hz), followed by meta (4JHF, 4-7 Hz) and para (5JHF, 0-3 Hz)[3]. This complex interplay of couplings results in an overlapping multiplet that is often challenging to resolve without advanced 2D NMR techniques.
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Hγ (Methylene adjacent to Bromine, ~3.45 ppm): These protons are the most downfield in the aliphatic region due to the strong deshielding (electron-withdrawing) effect of the adjacent bromine atom. They are diastereotopic and will appear as a doublet of doublets, coupling to the single Hβ proton.
-
Hα (Benzylic Methylene, ~2.65 ppm): The benzylic protons are deshielded by the aromatic ring and appear downfield of typical alkyl protons. They are also diastereotopic and will present as a doublet of doublets due to coupling with Hβ.
-
Hβ (Methine, ~2.10 ppm): This proton is coupled to Hα (2 protons), Hγ (2 protons), and Hδ (3 protons). The resulting signal will be a complex multiplet due to the multiple, distinct coupling partners.
-
Hδ (Methyl, ~1.05 ppm): The methyl group protons are the most upfield (shielded) as they are furthest from the electron-withdrawing groups. They will appear as a clean doublet due to coupling with the single adjacent Hβ proton, following the n+1 rule.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum provides information on the number of unique carbon environments in the molecule. For 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene, all 10 carbon atoms are chemically non-equivalent, and thus 10 distinct signals are expected. The chemical shifts are significantly affected by the electronegative F and Br atoms and the substitution pattern on the aromatic ring.
Table 2: Predicted 13C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 (Ar-F) | 161 - 164 (d, 1JCF ≈ 245 Hz) |
| C1 (Ar-Cα) | 140 - 143 (d, 3JCF ≈ 7-8 Hz) |
| C5 | 129 - 131 (d, 3JCF ≈ 8-9 Hz) |
| C6 | 124 - 126 (d, 4JCF ≈ 3-4 Hz) |
| C4 | 115 - 117 (d, 2JCF ≈ 21-22 Hz) |
| C2 | 113 - 115 (d, 2JCF ≈ 21-22 Hz) |
| Cγ (-CH2Br) | 39 - 42 |
| Cα (Ar-CH2) | 38 - 41 |
| Cβ (-CH-) | 34 - 37 |
| Cδ (-CH3) | 16 - 19 |
Interpretation and Causality
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Aromatic Carbons (113 - 164 ppm):
-
C3 (ipso-C-F): This carbon is directly attached to the highly electronegative fluorine atom and will be the most downfield aromatic signal. It will appear as a doublet with a very large one-bond C-F coupling constant (1JCF) of approximately 245 Hz[3].
-
C1 (ipso-C-Alkyl): The carbon bearing the alkyl substituent is also significantly downfield and will exhibit a smaller coupling to the fluorine atom over three bonds (3JCF).
-
C2, C4, C5, C6: The remaining aromatic carbons will also appear as doublets due to two-, three-, or four-bond couplings with the fluorine atom. The magnitude of these JCF couplings provides invaluable information for definitive assignments[4]. The carbons ortho and para to the fluorine (C2, C4) are typically shifted to higher field (more shielded) compared to benzene itself, a known effect of fluorine substitution.
-
-
Aliphatic Carbons (16 - 42 ppm):
-
Cγ (-CH2Br): The carbon directly bonded to bromine is the most deshielded in the aliphatic chain, with a chemical shift around 40 ppm. The electronegativity of bromine shifts this signal downfield[5].
-
Cα, Cβ, Cδ: The chemical shifts of the remaining aliphatic carbons decrease as their distance from the electronegative bromine atom and the aromatic ring increases, resulting in greater shielding[5]. Cδ, the methyl carbon, will be the most upfield signal.
-
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized, self-validating protocol for acquiring high-quality 1H and 13C NMR spectra for a small organic molecule like 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene.
Sample Preparation
-
Mass Determination: Accurately weigh approximately 5-10 mg of the purified solid sample or measure 10-20 µL for a liquid sample.
-
Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl3) is a standard choice for non-polar to moderately polar organic compounds and will readily dissolve the target molecule[1].
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.
-
Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers typically reference the residual solvent peak[6]. TMS is the standard reference set to 0.00 ppm.
1H NMR Acquisition Parameters
The following workflow describes the setup for a standard 1D proton NMR experiment on a typical 400 or 500 MHz spectrometer.
Caption: Standard workflow for 1D 1H NMR data acquisition and processing.
-
Rationale for Parameter Choices:
-
Acquisition Time (AQ): An AQ of 3-4 seconds is generally sufficient to allow the Free Induction Decay (FID) to decay into the noise, ensuring good resolution[7][8].
-
Relaxation Delay (D1): A delay of 2-5 seconds allows for adequate relaxation of most protons between pulses, which is crucial for obtaining accurate integrations[9]. For fully quantitative results, this delay should be at least 5 times the longest T1 relaxation time in the molecule[8].
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically enough to achieve a high signal-to-noise ratio (S/N)[6]. The S/N improves with the square root of the number of scans[8].
-
13C NMR Acquisition Parameters
-
Experiment Type: A standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc) is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.
-
Spectral Width (SW): Set to a wide range, typically 0-220 ppm, to ensure all carbon signals are captured.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A shorter delay of 1-2 seconds is common for qualitative spectra.
-
Number of Scans (NS): Due to the low natural abundance of 13C (~1.1%), a much larger number of scans is required, often ranging from 256 to 1024 or more, depending on the sample concentration.
Conclusion
The structural elucidation of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene can be confidently achieved through a combined analysis of its 1H and 13C NMR spectra. This guide provides a detailed, predicted breakdown of the key spectral features, rooted in fundamental principles of chemical shift theory and spin-spin coupling. The complex splitting patterns in the aromatic region of the 1H spectrum, caused by both H-H and H-F couplings, and the characteristic large C-F coupling constants in the 13C spectrum serve as powerful diagnostic tools for confirming the substitution pattern of the benzene ring. The provided experimental protocols offer a reliable and validated methodology for obtaining high-quality data for this and structurally related compounds.
References
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Bhinderwala, F., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]
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Nanalysis. (2021). NMR acquisition parameters and qNMR. [Link]
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Larive, C. K., & Korir, A. K. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. [Link]
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University of Colorado Boulder, Department of Chemistry. Solvents for NMR spectroscopy. [Link]
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NMRdb.org. Predict 13C carbon NMR spectra. [Link]
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Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
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Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. [Link]
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Advanced Organic Chemistry. (2026). Carbon-13 NMR spectrum of 1-bromo-2-methylpropane. [Link]
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Clark, J. (2015). The nucleophilic substitution reactions between halogenoalkanes and hydroxide ions. Chemguide. [Link]
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Ivanova, G., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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